tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate

Lipophilicity Drug-likeness Physicochemical properties

Obtaining stereochemically defined fluorinated spirocyclic intermediates for CNS drug candidates often limits lead optimization due to poor conformational control. tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate addresses this need: - Vicinal (7R,8S) difluoro motif enforces a predictable gauche conformation via the fluorine gauche effect. - Boc-protected amine enables selective deprotection for rapid diversification. - Physicochemical profile (MW 261.31, TPSA 29.5 Ų, XLogP3 2.7) aligns with fragment-like CNS drug space. Supplied with ≥97% purity and available in stock for immediate global dispatch.

Molecular Formula C13H21F2NO2
Molecular Weight 261.31 g/mol
Cat. No. B13030002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate
Molecular FormulaC13H21F2NO2
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)F
InChIInChI=1S/C13H21F2NO2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8H2,1-3H3/t9-,10+,13?
InChIKeyYLXFGWOMZDBGAW-HWYHXSKPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate – Fluorinated Spirocyclic Building Block


tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1638760-15-2) is a stereochemically defined, vicinal-difluorinated spirocyclic amine building block incorporating a Boc-protected nitrogen within a rigid spiro[4.4]nonane framework [1]. With a molecular formula of C13H21F2NO2, molecular weight of 261.31 g/mol, and two defined stereocenters, this compound serves as a versatile intermediate in medicinal chemistry programs where vicinal difluoro conformational control and enhanced lipophilicity are desired [1].

Why tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate Cannot Be Replaced by a Generic Azaspiro Analog


Simple substitution of tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate with a non-fluorinated, mono-fluorinated, or gem-difluorinated azaspiro analog risks losing the precise conformational and electronic control imposed by the stereodefined vicinal difluoro motif. The (7R,8S) vicinal difluoro arrangement enforces a predictable gauche conformation via the fluorine gauche effect, a property absent in gem-difluoro or mono-fluoro comparators [1]. Furthermore, the two defined stereocenters confer distinct spatial orientation that racemic or stereochemically undefined alternatives (e.g., 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate, which has zero defined stereocenters) cannot replicate . These structural nuances translate into measurable differences in lipophilicity, hydrogen-bonding capacity, and ultimately, downstream pharmacokinetic and target-binding profiles [1][2].

Quantitative Differentiation Evidence for tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate


Lipophilicity Enhancement: Vicinal Difluoro vs. Hydroxy Analog

Replacement of a hydroxyl substituent with the vicinal difluoro motif in the azaspiro[4.4]nonane scaffold significantly increases lipophilicity. The target compound exhibits an XLogP3 of 2.7, compared to XLogP of 1.6 for tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate, representing a 1.1 log unit increase in predicted partition coefficient [1]. This shift is consistent with the well-established ability of vicinal difluoro substitution to modulate logP without the metabolic liability of alkyl chain extension [2].

Lipophilicity Drug-likeness Physicochemical properties

Conformational Control: Stereodefined Vicinal Difluoro vs. Mono-Fluoro or Undefined Stereochemistry

The (7R,8S) vicinal difluoro configuration on the spirocyclic framework enforces a predictable bent (gauche) conformation through the well-characterized fluorine gauche effect, a stereoelectronic preference absent in mono-fluorinated or stereorandom analogs [1]. The target compound contains two defined atom stereocenters, whereas tert-butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate (CAS 2227205-37-8) possesses only one defined stereocenter and lacks vicinal fluorine-fluorine gauche interactions, and tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1319716-41-0) has zero defined stereocenters . Vicinal difluorides adopting threo stereochemistry (analogous to the (7R,8S) relative configuration) have been shown to favor extended molecular conformations that can pre-organize pharmacophoric elements for target engagement [1].

Conformational analysis Fluorine gauche effect Stereochemistry

Hydrogen Bonding Profile: Absence of H-Bond Donor vs. Hydroxy Analog

The target compound has zero hydrogen bond donors (HBD = 0), compared to one hydrogen bond donor (HBD = 1) for the hydroxy analog tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate [1]. Both compounds have four hydrogen bond acceptors (HBA = 4). The absence of an H-bond donor in the difluoro compound is expected to improve passive membrane permeability, as each H-bond donor has been estimated to reduce passive permeation by approximately 10-fold in Caco-2 assays [2]. The target compound also shows reduced topological polar surface area (TPSA = 29.5 Ų) compared to the hydroxy analog (TPSA = 49.8 Ų), further supporting enhanced permeability potential [1].

Hydrogen bonding Permeability Aqueous solubility

Molecular Flexibility: Reduced Rotatable Bond Count vs. Hydroxy Analog

The target compound contains only two rotatable bonds, compared to three rotatable bonds for the hydroxy analog [1]. This reduction in molecular flexibility restricts the conformational ensemble accessible to the molecule, potentially reducing the entropic cost of target binding. In drug design, each additional rotatable bond is associated with an average decrease of approximately 0.5 log units in oral bioavailability and ligand efficiency [2].

Conformational flexibility Entropic penalty Binding affinity

Vicinal Difluoro Potency Enhancement: Class-Level Evidence from Piperine Analog Study

In a class-level validation study, replacement of a conjugated alkene with a vicinal difluoroalkane moiety in piperine led to an analog with superior physicochemical properties and higher potency toward acetylcholinesterase (AChE) [1]. The vicinal difluoro analog demonstrated enhanced solubility (approximately 2.5-fold improvement over piperine), superior photostability, and improved target selectivity compared to the parent alkene-containing compound [1]. This study validates the vicinal difluoro motif as a conformationally controlling bioisostere capable of simultaneously improving potency and drug-like properties—principles directly transferable to the target compound's vicinal difluoro-substituted azaspiro framework.

Potency enhancement Vicinal difluoro Bioisosterism

Procurement-Relevant Application Scenarios for tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate


CNS Drug Discovery: Spirocyclic Scaffold with Optimized BBB Permeability Potential

The combination of XLogP3 = 2.7, zero hydrogen bond donors, and TPSA = 29.5 Ų places tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate within favorable CNS drug-like chemical space [1]. Following Boc deprotection, the resulting vicinal difluoro spirocyclic amine can serve as a key intermediate for synthesizing CNS-targeted candidates, where the conformational bias from the fluorine gauche effect may pre-organize the scaffold for target recognition .

Fragment-Based Drug Discovery: Conformationally Constrained Fluorinated Fragment

With molecular weight of 261.31 g/mol and only two rotatable bonds, this compound falls within fragment-like physicochemical space (MW < 300, rotatable bonds ≤ 3) while offering the added advantage of a stereodefined vicinal difluoro motif for conformational constraint [1]. The rigid spirocyclic framework combined with fluorine-mediated conformational control makes it an attractive fragment for growing into lead compounds with improved ligand efficiency .

Kinase Inhibitor Programs: Hinge-Binding Spirocyclic Amine Intermediate

2-Azaspiro[4.4]nonane scaffolds have been employed as conformationally restricted amine components in kinase inhibitors and other enzyme-targeted therapeutics [1]. The Boc-protected amine allows selective deprotection and subsequent functionalization, and the vicinal difluoro motif provides enhanced metabolic stability at the metabolically labile C7-C8 positions, a strategy validated by the broad utility of fluorine substitution in blocking CYP450-mediated oxidation .

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